4-Methyl-5-oxohex-2-enedioic acid
Description
Contextualizing 4-Methyl-5-oxohex-2-enedioic Acid within Intermediary Metabolism
This compound is a key intermediate in the metabolic breakdown of certain aromatic compounds by microorganisms. Aromatic compounds are widespread in nature and as environmental pollutants, and their degradation is a vital part of the carbon cycle. nih.govresearchgate.net The breakdown of these complex molecules typically proceeds in stages, with the initial steps converting the aromatic substrate into a few central intermediates, such as catechols. researchgate.net It is at this juncture that this compound and its analogs emerge.
Specifically, this compound is a product of the meta-cleavage pathway, one of the primary routes for the aerobic degradation of catechols by bacteria. researchgate.netnih.gov In this pathway, the aromatic ring of a catechol derivative is opened by a dioxygenase enzyme at a position adjacent to the two hydroxyl groups. For instance, the degradation of 4-methylcatechol (B155104), a common intermediate in the breakdown of p-cresol (B1678582) and toluene (B28343), leads to the formation of compounds structurally related to this compound. nih.govresearchgate.net These subsequent reactions funnel the carbon skeletons of the original aromatic compounds into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they can be used for energy production and biosynthesis. researchgate.net
The formation of this compound and its related compounds represents a critical step in converting stable, and often toxic, aromatic rings into aliphatic molecules that can be readily assimilated by the cell. The efficiency of this conversion is crucial for the organism's ability to utilize aromatic compounds as a sole source of carbon and energy.
Overview of its Role in Microbial Metabolic Networks
The significance of this compound is most evident within the intricate metabolic networks of soil bacteria, particularly those of the genus Pseudomonas. nih.govnih.govasm.org These microorganisms are renowned for their metabolic versatility and their capacity to degrade a wide array of aromatic hydrocarbons. The genes encoding the enzymes for the meta-cleavage pathway are often located on plasmids, such as the well-studied TOL plasmids, which can be transferred between bacteria, facilitating the spread of these degradative capabilities. nih.govnih.gov
In the degradation of toluene and cresols, for example, the initial oxidation of the aromatic ring leads to the formation of 3-methylcatechol (B131232) and 4-methylcatechol. researchgate.net These catechols are then cleaved by the enzyme catechol 2,3-dioxygenase. The resulting ring-fission product from 4-methylcatechol is subsequently processed through a series of enzymatic reactions, including hydrolysis and oxidation, to yield intermediates like 4-hydroxy-2-oxohexanoate, which is then further metabolized to propionaldehyde (B47417) and pyruvate (B1213749). nih.gov this compound is an analogous intermediate in related pathways.
The organization of the genes for this pathway into operons allows for coordinated regulation, ensuring that the enzymes are synthesized only when an appropriate aromatic substrate is present. nih.govasm.org This tight regulation is crucial for the efficient functioning of the metabolic network and the conservation of cellular resources. The study of these networks has not only provided fundamental insights into microbial biochemistry and genetics but also has practical implications for bioremediation strategies aimed at cleaning up environments contaminated with aromatic pollutants. researchgate.net
Historical Perspective on the Discovery and Initial Characterization of this compound and its Analogues
The discovery and characterization of this compound and its analogs are intrinsically linked to the pioneering research on the microbial degradation of aromatic compounds, a field that saw significant advancements in the mid-20th century. The work of scientists like S. Dagley and D. T. Gibson was instrumental in elucidating the intricate pathways involved in catechol metabolism. nih.govnih.gov
In the 1960s, through meticulous studies using species of Pseudomonas, researchers began to unravel the enzymatic steps involved in the breakdown of cresols. nih.gov By comparing the oxidation rates of various potential intermediates and analyzing the metabolic products, they were able to propose detailed reaction sequences. For instance, in 1966, Bayly, Dagley, and Gibson reported that a fluorescent Pseudomonas species grown on p-cresol oxidized 4-methylcatechol to its ring-fission product. nih.gov They identified subsequent intermediates, such as 4-hydroxy-2-oxohexanoate, and the final products, propionaldehyde and pyruvate. nih.gov
These early investigations relied on a combination of techniques, including spectrophotometry to observe the formation and disappearance of colored intermediates, enzyme assays with cell-free extracts, and chemical identification of the metabolic products. nih.gov The characterization of these novel oxoenoic acids, including the precursors to this compound, was a significant achievement that laid the groundwork for our current understanding of the meta-cleavage pathway. This foundational research not only identified new metabolites but also established the enzymatic basis for the microbial metabolism of a major class of organic compounds.
Compound and Analogue Information
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | This compound | C7H8O5 |
| 3-Methylcatechol | 3-methylbenzene-1,2-diol | C7H8O2 |
| 4-Methylcatechol | 4-methylbenzene-1,2-diol | C7H8O2 |
| 4-Hydroxy-2-oxohexanoate | 4-hydroxy-2-oxohexanoic acid | C6H10O4 |
| Propionaldehyde | Propanal | C3H6O |
| Pyruvate | 2-oxopropanoic acid | C3H4O3 |
| Toluene | Toluene | C7H8 |
| p-Cresol | 4-methylphenol | C7H8O |
| 5-Methyl-4-oxohex-2-enoic acid | 5-methyl-4-oxohex-2-enoic acid | C7H10O3 |
Key Enzymes in the Meta-Cleavage Pathway of 4-Methylcatechol
| Enzyme | Function |
| Catechol 2,3-dioxygenase | Catalyzes the extradiol cleavage of the aromatic ring of catechols. |
| 2-Hydroxymuconic semialdehyde dehydrogenase | Oxidizes the aldehyde group of the ring-fission product. |
| 2-Hydroxymuconic semialdehyde hydrolase | Hydrolyzes the ring-fission product. |
| 4-Hydroxy-2-oxovalerate aldolase (B8822740) | Cleaves the carbon-carbon bond to form smaller aldehydes and pyruvate. |
| 4-Oxalocrotonate decarboxylase | Decarboxylates 4-oxalocrotonate. |
| 4-Oxalocrotonate isomerase | Isomerizes 4-oxalocrotonate. |
| 2-Hydroxypent-2,4-dienoate hydratase | Hydrates the double bond in the intermediate. |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-oxohex-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMSTQBPOVYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743284 | |
| Record name | 4-Methyl-5-oxohex-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412324-07-3 | |
| Record name | 4-Methyl-5-oxohex-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways Involving 4 Methyl 5 Oxohex 2 Enedioic Acid
Central Role in Aromatic Compound Degradation Pathways
4-Methyl-5-oxohex-2-enedioic acid is a critical metabolite in the catabolism of a wide range of aromatic compounds by various microorganisms. Its formation is a key step in the meta-cleavage pathway, one of the two major routes for the aerobic degradation of catechols and substituted catechols. nih.govnih.gov These catecholic intermediates are themselves the products of the initial enzymatic attacks on aromatic rings. The meta-cleavage pathway is particularly important for the breakdown of alkyl-substituted aromatic compounds. nih.gov
The general principle of these degradation pathways involves initial enzymatic modifications of the aromatic substrate to form a catechol or a substituted catechol. researchgate.net This dihydroxylated aromatic ring is then susceptible to ring fission by catechol dioxygenases. Specifically, extradiol (meta-cleavage) dioxygenases, such as catechol 2,3-dioxygenase, cleave the bond adjacent to the two hydroxyl groups, leading to the formation of a linear, unsaturated aldehyde. ebi.ac.ukwikipedia.orguniprot.org In the case of 4-methylcatechol (B155104), this cleavage product is 2-hydroxy-5-methylmuconic semialdehyde, which is then further metabolized, leading to the formation of this compound.
Benzoate (B1203000) Degradation Pathway
While the classic benzoate degradation pathway in many Pseudomonas putida strains proceeds through catechol and subsequent ortho-cleavage via the β-ketoadipate pathway, certain conditions and strains utilize a meta-cleavage route, especially for substituted benzoates. nih.gov For instance, the degradation of p-toluate (B1214165) (4-methylbenzoate), a derivative of toluene (B28343) and xylene metabolism, proceeds via 4-methylcatechol. nih.govnih.gov The meta-cleavage of 4-methylcatechol by catechol 2,3-dioxygenase is a crucial step in this pathway, leading to the production of this compound. nih.govnih.gov
Tryptophan Metabolism
The major microbial degradation pathways of the essential amino acid tryptophan are the indole (B1671886) pathway and the kynurenine (B1673888) pathway. nih.gov These pathways lead to the formation of various bioactive molecules like indole and its derivatives. nih.gov Current scientific literature does not indicate a direct or significant role for this compound in the primary routes of tryptophan metabolism. The catabolism of tryptophan does not typically generate catecholic intermediates that would lead to the formation of this specific dicarboxylic acid.
Dioxin Degradation Pathways
The bacterial degradation of dioxins, such as dibenzofuran (B1670420) and dibenzo-p-dioxin, is initiated by a unique enzymatic reaction known as angular dioxygenation. tandfonline.comnih.gov This process, catalyzed by Rieske non-heme iron oxygenases, attacks the carbon atom adjacent to the ether bond, leading to the cleavage of the ether linkage and the formation of trihydroxylated biphenyl (B1667301) or diphenyl ether derivatives. tandfonline.com These intermediates are then subjected to meta-cleavage. tandfonline.comnih.govresearchgate.net While the degradation of chlorinated dioxins can lead to the formation of chlorocatechols, the direct involvement of this compound in the degradation of the primary, non-methylated dioxin structures has not been explicitly documented. However, the general mechanism of meta-cleavage is a shared feature of these pathways.
Xylene Degradation Pathways
The degradation of xylenes (B1142099), particularly m-xylene (B151644) and p-xylene, by bacteria such as Pseudomonas putida carrying the TOL plasmid is a well-characterized metabolic process. nih.govresearchgate.netscielo.br The "upper" pathway encoded by the TOL plasmid involves the oxidation of a methyl group to a carboxylic acid, converting xylenes to toluic acids. nih.govasm.org The "lower" or meta-cleavage pathway then takes over. For p-xylene, this results in the formation of p-toluate, which is then converted to 4-methylcatechol. nih.gov The enzyme catechol 2,3-dioxygenase then catalyzes the meta-cleavage of 4-methylcatechol, a step that can be a rate-limiting "suicide" reaction for the enzyme. nih.govnih.gov The product of this cleavage is further metabolized, leading to this compound.
Phenol (B47542) and Catechol Meta-Cleavage Pathways
The degradation of phenol and its methylated derivatives (cresols) by strains like Pseudomonas putida is a prime example of the meta-cleavage pathway's importance. nih.govnih.govasm.orgasm.org Phenol is first hydroxylated to form catechol. In the case of cresols, they are converted to the corresponding methylcatechols. For instance, p-cresol (B1678582) is metabolized to 4-methylcatechol. nih.gov This 4-methylcatechol is then a substrate for catechol 2,3-dioxygenase, which cleaves the aromatic ring to produce 2-hydroxy-5-methylmuconic semialdehyde. asm.org This intermediate is subsequently oxidized and hydrolyzed to yield pyruvate (B1213749) and an aldehyde, with this compound being a key intermediate in this sequence.
Data Tables
Table 1: Key Enzymes and Intermediates in the Formation of this compound
| Precursor Compound | Key Enzyme | Intermediate | Product |
| p-Xylene / p-Toluate | Toluene/Xylene Monooxygenase, Benzaldehyde Dehydrogenase | 4-Methylcatechol | 2-Hydroxy-5-methylmuconic semialdehyde |
| 4-Methylcatechol | Catechol 2,3-Dioxygenase | 2-Hydroxy-5-methylmuconic semialdehyde | This compound precursors |
| p-Cresol | Phenol Hydroxylase | 4-Methylcatechol | 2-Hydroxy-5-methylmuconic semialdehyde |
Table 2: Overview of Metabolic Pathways
| Pathway | Involvement of this compound | Key Precursor |
| Benzoate Degradation | Yes (for substituted benzoates) | p-Toluate (4-Methylbenzoate) |
| Tryptophan Metabolism | No significant involvement | Tryptophan |
| Dioxin Degradation | Indirectly through meta-cleavage of intermediates | Dioxin-derived catechols |
| Xylene Degradation | Yes, central role | p-Xylene, m-Xylene |
| Phenanthrene Degradation | No direct involvement | Phenanthrene |
| Phenol/Catechol Meta-Cleavage | Yes, central role | Phenol, p-Cresol |
Position within Meta-Cleavage Pathways of Aromatic Compounds
Meta-cleavage pathways represent a crucial microbial strategy for the catabolism of aromatic molecules. These pathways involve the dihydroxylation of the aromatic ring, followed by an extradiol (meta) ring cleavage. This compound is a key downstream product in the degradation of substituted catechols. Such pathways are essential for the complete degradation of aromatic compounds like toluene, xylene, and naphthalene (B1677914) into intermediates of the TCA cycle. The genes for these degradation pathways are often located on plasmids, such as the TOL plasmids.
The generation of this compound is a pivotal step in the meta-cleavage pathway for methyl-substituted aromatic compounds. In the degradation of compounds like toluene, the catechol ring undergoes cleavage, producing a 2-hydroxymuconic semialdehyde. This intermediate is subsequently oxidized to form 2-hydroxymuconate. Through a series of enzymatic reactions, 2-hydroxymuconate or its tautomeric enol forms are then converted to this compound. This conversion acts as a significant branching point in the pathway, directing carbon from the aromatic ring toward aliphatic intermediates.
Following its formation, this compound is further metabolized. A hydratase enzyme can act on this compound, introducing a hydroxyl group to form 4-hydroxy-2-oxopentanoate. This metabolite is subsequently cleaved by an aldolase (B8822740), yielding pyruvate and acetaldehyde. Alternatively, this compound can be decarboxylated to produce intermediates like 2-oxopent-4-enoate, which are then channeled into other metabolic routes. The specific downstream metabolites can differ depending on the microorganism and its unique enzymatic machinery.
Linkages to Core Metabolic Pathways
The ultimate fate of the carbon atoms from the degraded aromatic compounds is their assimilation into the central metabolic pathways of the cell, where they provide both energy and biosynthetic building blocks.
The breakdown products of this compound, including pyruvate and acetaldehyde, are readily integrated into central carbon metabolism. Pyruvate is a key metabolite that can be converted into acetyl-CoA for entry into the TCA cycle or be utilized in gluconeogenesis. Acetaldehyde can be oxidized to acetate, which is then converted to acetyl-CoA. This integration ensures the efficient utilization of carbon from the original aromatic pollutant by the cell.
The acetyl-CoA produced from the downstream metabolism of this compound directly enters the tricarboxylic acid (TCA) cycle. This central metabolic pathway is responsible for the complete oxidation of acetyl-CoA to carbon dioxide, which in turn generates reducing equivalents (NADH and FADH2) that are used by the electron transport chain to produce ATP. Consequently, the meta-cleavage pathway involving this compound is directly linked to cellular energy production via the TCA cycle.
Enzymatic Mechanisms Associated with 4 Methyl 5 Oxohex 2 Enedioic Acid Metabolism
Enzymes Directly Acting on 4-Methyl-5-oxohex-2-enedioic Acid and its Isomers
The direct metabolism of this compound and its tautomers is orchestrated by a specialized set of enzymes that ensure the efficient progression of the catabolic pathway. These enzymes exhibit remarkable specificity and catalytic power in handling the methylated intermediate.
2-Hydroxymuconate Tautomerase (EC 5.3.2.6) Catalysis
2-Hydroxymuconate tautomerase, also referred to as 4-oxalocrotonate tautomerase, is a pivotal enzyme in the meta-cleavage pathway. qmul.ac.ukebi.ac.uk It is responsible for the interconversion of the enol and keto forms of hydroxymuconate and its derivatives. qmul.ac.ukebi.ac.uk In the context of 4-methylcatechol (B155104) degradation, this enzyme facilitates the conversion of 4-methyl-2-hydroxymuconate to its keto tautomer, this compound. researchgate.net This isomerization is essential for the subsequent decarboxylation step.
The catalytic mechanism of 2-hydroxymuconate tautomerase is a subject of detailed study. The enzyme utilizes a proline residue at its N-terminus as a general base catalyst. ebi.ac.ukresearchgate.net This N-terminal proline abstracts a proton from the C5 position of the substrate, 4-methyl-2-hydroxymuconate. This proton abstraction facilitates the rearrangement of the double bonds within the molecule, leading to the formation of an enolate intermediate. Subsequent reprotonation at the C2 position by the protonated N-terminal proline results in the formation of the keto tautomer, this compound. ebi.ac.uk The reaction is exceptionally efficient, with the rate of catalysis approaching the diffusion-controlled limit. ebi.ac.uk
The enzymatic ketonization of 2-hydroxymuconate by 2-hydroxymuconate tautomerase is a stereospecific process. qmul.ac.uk While detailed stereochemical studies specifically on the methylated substrate are less common, the principles derived from the non-methylated compound are considered applicable. The enzyme ensures the correct stereochemistry of the product, which is crucial for the subsequent enzyme in the pathway to recognize and process it efficiently.
4-Oxalocrotonate Decarboxylase (EC 4.1.1.77) Activity
Following the tautomerase-catalyzed isomerization, this compound serves as the substrate for 4-oxalocrotonate decarboxylase. nih.gov This enzyme catalyzes the decarboxylation of the vinylogous β-keto acid, removing a carboxyl group as carbon dioxide. nih.gov The product of this reaction is 2-hydroxy-5-methyl-2,4-pentadienoate. In some bacterial systems, 4-oxalocrotonate decarboxylase forms a complex with the subsequent enzyme in the pathway, vinylpyruvate hydratase, to facilitate the efficient transfer of the unstable product. nih.gov
Upstream and Downstream Enzymatic Steps
The metabolic fate of this compound is intrinsically linked to the enzymatic reactions that precede its formation and follow its conversion.
Dioxygenases in Initial Aromatic Ring Cleavage
The journey towards this compound begins with the action of dioxygenase enzymes on an aromatic precursor. For instance, in the degradation of p-toluate (B1214165), the compound is first converted to 4-methylcatechol. nih.gov Catechol 2,3-dioxygenases (EC 1.13.11.2), a class of extradiol dioxygenases, are then responsible for the critical ring-opening step. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring of 4-methylcatechol, cleaving the bond between two adjacent hydroxylated carbon atoms. researchgate.net The product of this reaction is 2-hydroxy-5-methylmuconic semialdehyde. researchgate.net This semialdehyde is subsequently oxidized by a dehydrogenase to yield 4-methyl-2-hydroxymuconate, the enol substrate for 2-hydroxymuconate tautomerase. nih.gov It is noteworthy that 4-methylcatechol can act as a suicide inhibitor for some catechol 2,3-dioxygenases, where the catalytic Fe(II) ion is oxidized to Fe(III), leading to enzyme inactivation. nih.gov
| Enzyme | EC Number | Substrate | Product |
| Catechol 2,3-dioxygenase | 1.13.11.2 | 4-Methylcatechol | 2-Hydroxy-5-methylmuconic semialdehyde |
| 2-Hydroxymuconate tautomerase | 5.3.2.6 | 4-Methyl-2-hydroxymuconate | This compound |
| 4-Oxalocrotonate decarboxylase | 4.1.1.77 | This compound | 2-Hydroxy-5-methyl-2,4-pentadienoate |
Unraveling the Enzymatic Breakdown of this compound
The intricate metabolic journey of the chemical compound this compound, an intermediate in the degradation of methylated aromatic compounds, involves a cascade of specialized enzymes. This article delves into the enzymatic mechanisms, with a particular focus on the hydrolases and aldolases that play a crucial role in its subsequent breakdown, and explores the structural biology of these fascinating biocatalysts.
The degradation of this compound is a key step in the meta-cleavage pathway for aromatic compounds, a vital process in environmental bioremediation. This pathway is initiated by the ring cleavage of methylated catechols by catechol 2,3-dioxygenases, leading to the formation of a substituted 2-hydroxymuconate semialdehyde, which in this case is this compound. The subsequent metabolism of this compound relies on the sequential action of hydrolase and aldolase (B8822740) enzymes.
Hydrolases and Aldolases in Subsequent Degradation Steps
The breakdown of this compound proceeds through a two-step enzymatic process involving a hydrolase followed by an aldolase.
The first step is catalyzed by a 2-hydroxymuconate-semialdehyde hydrolase (EC 3.7.1.9), also known as HOD hydrolase. qmul.ac.ukgenome.jp This enzyme belongs to the family of hydrolases that act on carbon-carbon bonds in ketonic substances. wikipedia.org Specifically, it catalyzes the hydrolysis of the C-C bond in this compound. This reaction results in the formation of formate (B1220265) and 2-oxopent-4-enoate, which is then further metabolized. qmul.ac.ukwikipedia.org It is noteworthy that isofunctional hydrolases exist, indicating a diversity of enzymes capable of performing this crucial step in different organisms or pathways. nih.gov
Following the hydrolase-mediated cleavage, an aldolase comes into play. The product of the hydrolase reaction, a 4-hydroxy-2-ketoacid, is a substrate for a class II aldolase. Specifically, enzymes such as 4-hydroxy-2-oxovalerate aldolase and 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase are responsible for the cleavage of similar substrates. nih.govnih.govebi.ac.uk These enzymes catalyze a retro-aldol reaction, cleaving a carbon-carbon bond to yield smaller, more readily metabolized molecules like pyruvate (B1213749) and an aldehyde. nih.gov The HMG/CHA aldolase, for instance, is known to act on 4-hydroxy-2-ketoacids with a 4-carboxylate substitution. nih.govnih.gov
Structural Biology of Enzymes Interacting with the Compound
The functionality of these metabolic enzymes is intrinsically linked to their three-dimensional structures. Advanced techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided profound insights into their architecture and catalytic mechanisms.
X-ray Crystallography Studies of Enzyme Structures
Similarly, the X-ray crystal structure of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida has been determined to a resolution of 1.8 Å. nih.gov This revealed a novel four-layered α-β-β-α sandwich fold for an aldolase, with the active site located at the interface of two subunits within a hexameric assembly. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography by providing information about the dynamic nature of enzymes in solution. While specific NMR studies focusing solely on the interaction of this compound with its metabolizing enzymes are not extensively documented, NMR has been a valuable tool for studying related systems. For instance, ¹H and ²H NMR studies have been conducted on catechol dioxygenases, the enzymes that produce the precursors to our target compound. Furthermore, in situ NMR monitoring has been successfully employed to follow the biotransformation of related aromatic compounds, offering real-time insights into the enzymatic reactions and the formation of intermediates. mdpi.com
Insights into Active Site Architecture and Catalytic Residues
The structural studies have provided a detailed view of the active sites of these enzymes, allowing for the identification of key amino acid residues involved in substrate binding and catalysis.
In the HMG/CHA aldolase , the catalytic site contains a crucial magnesium ion. This metal ion is coordinated by the side chain of an aspartate residue (Asp-124) and three water molecules, which are in turn positioned by an aspartate (Asp-102) and a glutamate (B1630785) (Glu-199) from an adjacent subunit. nih.gov A key arginine residue (Arg-123) is essential for catalysis, as confirmed by site-directed mutagenesis. It is proposed to form hydrogen bonds with the carbonyl oxygen of the substrate, thereby stabilizing the transition state. nih.gov
For the 2-hydroxymuconate-semialdehyde hydrolase , which belongs to the α/β hydrolase fold family, the catalytic mechanism is also well-studied. These enzymes typically employ a catalytic triad, often consisting of a nucleophile (like serine), a general base (like histidine), and an acid (like aspartate or glutamate), to facilitate the hydrolysis of the C-C bond. eltislab.com
The detailed understanding of these enzymatic mechanisms and structures not only enhances our fundamental knowledge of microbial metabolism but also provides a foundation for protein engineering and the development of novel bioremediation strategies.
Genetic and Regulatory Aspects of 4 Methyl 5 Oxohex 2 Enedioic Acid Metabolism
Identification and Characterization of Genes Encoding Metabolic Enzymes
The metabolism of 4-Methyl-5-oxohex-2-enedioic acid is carried out by a suite of enzymes encoded by specific genes, most notably found on catabolic plasmids such as the TOL plasmid pWW0 in Pseudomonas putida. These genes are typically part of the xyl, nah, or dmp operons, which are responsible for the degradation of toluene (B28343), naphthalene (B1677914), and (methyl)phenols, respectively.
Key Genes and Their Functions:
xylH and xylI : These genes are part of the lower or meta-cleavage pathway of the xyl operon on the TOL plasmid. nih.govnih.gov The xylI gene encodes for 4-oxalocrotonate decarboxylase, which is involved in the conversion of intermediates down the pathway. nih.gov The xylH gene product, 4-oxalocrotonate isomerase, works in conjunction with the decarboxylase. nih.gov Specifically, the decarboxylase and the hydratase (encoded by xylJ) have been shown to form a complex to efficiently process chemically unstable intermediates. nih.gov
cnbG : While specific information on cnbG in the direct metabolism of this compound is not detailed, genes with similar nomenclature are often involved in the degradation of aromatic compounds.
praC : The function of praC in this specific metabolic context is not extensively documented in the provided search results.
dmpH : This gene is part of the dmp operon, which is responsible for the degradation of phenols and cresols. nih.gov The gene products of the dmp operon are homologous to those of the xyl operon, suggesting a similar function in the meta-cleavage pathway. The dmp operon encodes a complete pathway for the degradation of these aromatic compounds into intermediates of central metabolism. researchgate.net
nahK : In the context of naphthalene degradation, the nah operon is well-studied. However, the gene designated as nahK in some organisms like Bifidobacterium longum encodes an N-acetylhexosamine 1-kinase, which is involved in carbohydrate metabolism rather than aromatic compound degradation. uniprot.orguniprot.orgnih.gov In other contexts, such as in Pseudomonas aeruginosa, a histidine kinase named NahK has been shown to regulate denitrification. nih.gov The specific role of a nahK homolog in the direct metabolism of this compound is not clearly established from the available information.
The following table summarizes the key genes and their enzymatic products involved in the broader metabolic pathways that include the formation and degradation of this compound.
| Gene | Enzyme/Protein Product | Function in Aromatic Degradation Pathways | Associated Operon/Plasmid |
|---|---|---|---|
| xylH | 4-oxalocrotonate isomerase | Isomerization of a pathway intermediate. nih.gov | xyl operon (TOL plasmid) |
| dmpH | 2-oxo-3-hexenedioate decarboxylase | Decarboxylation in the meta-cleavage pathway. nih.gov | dmp operon |
| xylI | 4-oxalocrotonate decarboxylase | Decarboxylation of a pathway intermediate. nih.gov | xyl operon (TOL plasmid) |
| nahK | N-acetylhexosamine 1-kinase / Histidine kinase | Function varies by organism; not directly linked to aromatic degradation in all cases. uniprot.orgnih.gov | nah operon (in some contexts) |
Transcriptional Regulation and Operon Structures
The genes responsible for the degradation of aromatic compounds are typically organized into operons, which allows for coordinated regulation of their expression. The xyl, nah, and dmp operons are classic examples of such regulatory circuits.
The TOL plasmid pWW0 of Pseudomonas putida contains the xyl genes arranged in two main operons: the upper operon (xylUWCAMBN) for the conversion of toluene/xylenes (B1142099) to benzoates, and the meta-cleavage operon (xylXYZLTEGFJQKIH) for the subsequent degradation of these intermediates to compounds that can enter the Krebs cycle. nih.gov The expression of these operons is controlled by the regulatory genes xylS and xylR. nih.gov
Similarly, the naphthalene degradation pathway is often encoded by two operons on plasmids like NAH7. nih.govnih.gov The nah operon is responsible for the conversion of naphthalene to salicylate (B1505791), while the sal operon metabolizes salicylate further via catechol. nih.govnih.gov In some bacteria, the degradation genes are located on the chromosome. mdpi.com
The dmp operon , found on the pVI150 plasmid in Pseudomonas sp. strain CF600, also shows a similar organization with a regulatory gene, dmpR, controlling the expression of the catabolic genes. nih.gov
Mechanisms of Metabolic Pathway Induction and Repression
The expression of these catabolic pathways is tightly controlled by mechanisms of induction and repression, ensuring that the enzymes are only produced when their substrates are present and when more favorable carbon sources are absent.
Induction: The transcription of these operons is typically induced by the presence of specific aromatic compounds or their metabolites.
In the TOL system , the XylR protein, a transcriptional activator, is activated by toluene and its derivatives. nih.gov This activated XylR then promotes transcription of the upper operon. nih.gov The XylS protein, another regulator, is activated by benzoates (intermediates of the upper pathway) and in turn activates the meta-cleavage operon. nih.govnih.gov
For the naphthalene degradation pathway , salicylate acts as an inducer. nih.govnih.gov The regulatory protein NahR, in the presence of salicylate, activates the transcription of both the nah and sal operons. nih.govnih.gov
The dmp operon is induced by phenol (B47542) and a variety of substituted phenols, which act as effectors for the DmpR regulatory protein. nih.govnih.gov
Repression: A common form of repression is catabolite repression , where the presence of a preferred carbon source, such as glucose, prevents the expression of operons for the metabolism of less favorable substrates. nih.govnih.gov This allows the bacterium to prioritize its energy resources. In the case of the xyl operon in Bacillus species, glucose repression has been shown to occur at the transcriptional level. nih.govnih.gov This regulation ensures that the machinery for toluene and xylene degradation is not synthesized when a more easily metabolizable carbon source is available.
Genetic Engineering Approaches for Pathway Manipulation
The detailed understanding of the genetic and regulatory mechanisms of aromatic degradation pathways has opened up avenues for their manipulation through genetic engineering. These approaches aim to enhance the degradation of pollutants, produce valuable chemicals, or expand the substrate range of the metabolic pathways.
One key strategy is the overexpression of regulatory genes to enhance the transcription of the entire catabolic operon. For instance, overexpressing the xylS or xylR gene can lead to increased production of the catabolic enzymes in the TOL pathway. researchgate.net
Another approach involves the modification of regulatory proteins to alter their effector specificity. For example, a mutant of the DmpR regulator was created that responded to 4-ethylphenol, which is not an effector for the wild-type protein. nih.gov This demonstrates the potential to engineer regulatory proteins to recognize new pollutants.
Furthermore, pathway engineering can involve the assembly of genes from different pathways to create novel degradation routes or to optimize existing ones for the production of specific compounds. This can include the introduction of heterologous genes into a host organism or the modification of promoter strengths and ribosome binding sites to balance the expression of different enzymes in the pathway. The goal of such engineering is often to improve the efficiency of bioremediation or to create microbial cell factories for the synthesis of valuable chemicals from renewable aromatic feedstocks. rsc.org
Advanced Methodologies for the Investigation of 4 Methyl 5 Oxohex 2 Enedioic Acid
Spectroscopic Techniques for Metabolite Analysis (e.g., GC-MS, HPLC-DAD)
Spectroscopic methods are fundamental for the detection and quantification of metabolic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like 4-Methyl-5-oxohex-2-enedioic acid, a derivatization step is necessary to make it amenable to GC analysis. This typically involves converting the carboxylic acid groups into more volatile esters or silyl (B83357) ethers. The subsequent mass spectrometry analysis provides a characteristic fragmentation pattern, which serves as a chemical fingerprint for unambiguous identification. GC-MS is particularly valuable for metabolomic studies aimed at profiling a wide range of metabolites in a biological sample. sepscience.comyoutube.com In the context of aromatic hydrocarbon degradation, GC-MS has been effectively used to characterize the hydrocarbon degradation profiles of bacteria such as Pseudomonas frederiksbergensis SI8 at various temperatures. nih.gov
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a complementary approach, particularly for non-volatile and thermally labile compounds, where direct analysis without derivatization is often possible. researchgate.netwur.nl The separation is based on the compound's polarity, and the DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. This technique is well-suited for monitoring the enzymatic conversion of substrates and the formation of products in real-time. A developed HPLC-DAD method can be used as a routine tool for monitoring the biological degradation processes of various aromatic hydrocarbons. researchgate.netwur.nl
| Analytical Technique | Sample Preparation | Principle | Application in Metabolite Analysis |
| GC-MS | Derivatization to increase volatility. | Separation of volatile compounds in a gas phase followed by mass-based detection and fragmentation analysis. | Identification and quantification of a broad range of metabolites, providing a detailed metabolic snapshot. sepscience.comyoutube.comnih.gov |
| HPLC-DAD | Often direct injection of aqueous samples. | Separation of compounds in a liquid phase based on polarity, with UV-Vis spectral detection. | Quantification of specific non-volatile or thermally sensitive metabolites and monitoring of enzymatic reactions. researchgate.netwur.nl |
Isotopic Labeling and Flux Analysis in Metabolic Networks
Isotopic labeling is a powerful technique to trace the metabolic fate of atoms through a biochemical pathway. nih.govacs.org By supplying a substrate enriched with a stable isotope (e.g., ¹³C), researchers can follow the incorporation of the label into downstream metabolites, including this compound. This provides direct evidence of the metabolic connections between compounds.
Metabolic Flux Analysis (MFA) utilizes the data from isotopic labeling experiments to quantify the rates (fluxes) of reactions within a metabolic network. biorxiv.org This approach can reveal the distribution of carbon through branching pathways and identify bottlenecks or regulatory points in metabolism. For instance, in the degradation of toluene (B28343), ¹³C-labeling could elucidate the proportion of carbon flowing through the meta-cleavage pathway that leads to the formation of this compound versus other competing pathways. Such studies are critical for understanding the efficiency of biodegradation processes under different conditions. nih.gov
Recombinant Protein Expression and Purification for Enzymatic Studies
To study the specific enzymes that produce and consume this compound, they are often produced in a heterologous host system through recombinant protein expression. Escherichia coli is a commonly used host due to its well-understood genetics and rapid growth. The gene encoding the target enzyme, identified through genomic or proteomic studies, is cloned into an expression vector, which is then introduced into the host. The host then synthesizes large quantities of the enzyme.
Following expression, the enzyme is purified from the host cell lysate using various chromatographic techniques, such as affinity, ion-exchange, and size-exclusion chromatography. The purity of the enzyme is assessed by SDS-PAGE. This process yields a highly purified enzyme sample that is essential for detailed biochemical characterization. mdpi.com
In Vitro Enzyme Assays and Kinetic Characterization
With the purified enzyme in hand, in vitro assays are conducted to determine its function and kinetic properties. For an enzyme that produces this compound, the assay would typically involve incubating the enzyme with its predicted substrate (e.g., a catechol derivative) and necessary cofactors. The reaction progress can be monitored by measuring the decrease in substrate concentration or the increase in product concentration over time, often using HPLC or spectrophotometry.
Kinetic characterization involves determining key parameters such as the Michaelis constant (K_m), which reflects the enzyme's affinity for its substrate, and the catalytic rate (k_cat). These parameters are determined by measuring the initial reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. This information is fundamental to understanding the enzyme's efficiency and its role within the metabolic pathway. nih.govnih.gov
Bioinformatics and Comparative Genomics for Pathway Reconstruction
Bioinformatics and comparative genomics are essential tools for identifying the genes and enzymes involved in metabolic pathways, including the degradation of aromatic compounds. nih.govresearchgate.net By comparing the genomes of bacteria that can degrade a particular compound with those that cannot, researchers can identify gene clusters that are unique to the degraders. nih.govnih.govfrontiersin.org
These gene clusters often encode the entire metabolic pathway for the degradation of the compound. For example, in the context of toluene and xylene degradation, comparative genomics of different Pseudomonas strains can reveal the genes responsible for the meta-cleavage pathway that produces this compound. ontosight.airesearchgate.net The functions of the genes within these clusters can be predicted based on their homology to known enzymes. This in silico analysis provides a roadmap for subsequent experimental validation using the techniques described in the sections above. researchgate.net
| Methodology | Description | Contribution to Understanding this compound Metabolism |
| Isotopic Labeling | Use of isotopically enriched substrates (e.g., ¹³C) to trace atomic fates. nih.govacs.org | Confirms the metabolic origin and downstream fate of the compound. |
| Metabolic Flux Analysis | Quantification of reaction rates in a metabolic network using isotopic labeling data. biorxiv.org | Determines the rate of production and consumption of the compound, revealing its metabolic significance. nih.gov |
| Recombinant Protein Expression | Production of a specific enzyme in a heterologous host. mdpi.com | Provides a sufficient quantity of the enzymes involved in the compound's metabolism for detailed study. |
| In Vitro Enzyme Assays | Functional and kinetic analysis of purified enzymes. nih.govnih.gov | Elucidates the specific biochemical reactions that form and transform the compound and their efficiencies. |
| Bioinformatics & Comparative Genomics | In silico analysis and comparison of genomes to identify metabolic pathway genes. nih.govresearchgate.netnih.govfrontiersin.org | Predicts the genes and enzymes responsible for the metabolism of the compound, guiding experimental work. ontosight.airesearchgate.netresearchgate.net |
Comparative Biochemical Studies of 4 Methyl 5 Oxohex 2 Enedioic Acid Pathways
Interspecies Variations in Metabolic Routes
The metabolism of aromatic compounds exhibits significant diversity across different species of microorganisms. Bacteria, in particular, have evolved a wide array of enzymatic strategies to break down these complex molecules, often funneling them into a few central intermediary pathways plos.org. These pathways are critical for the bioremediation of environmental pollutants and the global carbon cycle nih.gov.
For instance, the degradation of simple aromatic compounds often proceeds through dihydroxylated intermediates which are then subject to ring cleavage by dioxygenases. These processes can occur via ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter the Krebs cycle plos.org. However, there is no documented evidence of 4-Methyl-5-oxohex-2-enedioic acid as an intermediate in these known pathways in any species. The presence of a methyl group and two carboxylic acid functions suggests a complex formation and degradation process, but the specific enzymes and genetic machinery involved remain uncharacterized.
Adaptation of Metabolic Pathways to Environmental Stresses and Substrate Availability
Microbial metabolic pathways are highly adaptable to changing environmental conditions, such as the presence of toxic compounds or the availability of different carbon sources researchgate.net. The ability of microorganisms to degrade a wide range of xenobiotic compounds, including chlorinated and methylated aromatics, is a testament to their metabolic plasticity mdpi.comnih.gov. This adaptation is often mediated by the induction of specific enzymes and the regulation of gene expression.
The metabolism of methylated phenols, for example, has been studied in various bacteria mdpi.com. While these pathways involve ring-cleavage products, this compound has not been identified as one of them. The study of how bacteria might adapt to utilize a substrate that could potentially be metabolized to this compound is a subject for future research. The absence of this compound in the literature suggests it may be a transient or minor product, or part of a novel, yet-to-be-discovered pathway.
Evolutionary Trajectories of Aromatic Degradation Pathways
The evolution of aromatic degradation pathways is a fascinating area of study, reflecting the genetic and functional diversification of enzymes and metabolic routes. These pathways are often encoded on mobile genetic elements, such as plasmids, which facilitates their spread among different bacterial species nih.gov. This horizontal gene transfer is a key driver of the rapid evolution of biodegradation capabilities in microbial communities.
Future Research Directions and Unresolved Questions
Elucidation of Novel Metabolic Intermediates and Enzyme Functions
A primary area of future investigation lies in the detailed characterization of the enzymes that produce and consume 4-Methyl-5-oxohex-2-enedioic acid. In the established degradation pathway of o-xylene (B151617) by certain microorganisms, this compound is formed from 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate. The subsequent step involves its conversion to 2-oxohex-4-ene-1,6-dioate. While the general classes of enzymes involved are thought to be hydrolases and isomerases, respectively, their specific identities, structures, and catalytic mechanisms are not fully understood.
Further research should focus on isolating and characterizing these enzymes to determine their substrate specificity, kinetic parameters, and cofactor requirements. This knowledge is fundamental to understanding the precise biochemical transformations occurring within the metabolic pathway. The identification of the genes encoding these enzymes will also be crucial for subsequent genetic and metabolic engineering efforts.
Comprehensive Systems Biology Approaches to Metabolic Networks
To fully appreciate the role of this compound, it is essential to move beyond the study of individual reactions and embrace a systems-level understanding of the metabolic network. nih.gov Systems biology approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how the degradation pathway is regulated and connected to the broader cellular metabolism. researchgate.netresearchgate.net
Rational Design of Enhanced Metabolic Pathways for Industrial and Environmental Applications
A thorough understanding of the enzymes and pathways involved in the metabolism of this compound will enable the rational design of microorganisms with enhanced capabilities for bioremediation and industrial applications. nih.gov By applying principles of metabolic engineering, it may be possible to improve the efficiency and substrate range of the degradation pathway.
This could involve overexpressing key enzymes, eliminating rate-limiting steps, or introducing novel enzymatic activities to create more robust and efficient microbial cell factories. The ultimate goal is to develop microorganisms that can effectively clean up environmental pollutants or be used for the sustainable production of valuable chemicals from aromatic feedstocks.
Exploring the Ecological and Global Biogeochemical Impact of its Metabolism
The microbial degradation of aromatic compounds, including the pathways involving this compound, plays a significant role in global biogeochemical cycles. These processes are fundamental to the carbon cycle and the removal of toxic pollutants from various ecosystems. Future research should aim to quantify the contribution of these metabolic activities in different environments, from contaminated soils to marine ecosystems.
Understanding the ecological distribution of the genes and microorganisms involved in this pathway, as well as the environmental factors that influence their activity, will provide critical insights into the natural attenuation of aromatic pollutants. This knowledge is essential for developing effective bioremediation strategies and for predicting the environmental fate of these widespread contaminants.
Q & A
Basic: What established synthetic methodologies are available for 4-Methyl-5-oxohex-2-enedioic acid, and what are their limitations?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation or oxidation of precursor molecules (e.g., substituted hexenoic acids). Key limitations include low yields due to side reactions (e.g., over-oxidation) and purification challenges caused by polar intermediates. Researchers should optimize reaction conditions (temperature, catalysts) and employ techniques like column chromatography or recrystallization for purity .
Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) during characterization be systematically resolved?
Methodological Answer:
Discrepancies may arise from impurities, solvent effects, or tautomeric equilibria. Cross-validate using complementary techniques:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational modeling (DFT calculations) to predict spectral patterns.
Document instrument parameters and calibrate against certified standards to minimize instrumental errors .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
- HPLC with UV detection (λ = 200-400 nm) for purity quantification. Use C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid).
- FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Melting point analysis to compare with literature values. Calibrate instruments and include internal controls (e.g., spiked samples) .
Advanced: How should stability studies be designed to evaluate degradation under varying conditions?
Methodological Answer:
Use ICH Q1A guidelines :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (UV-vis), and acidic/alkaline conditions.
- Monitor degradation products via LC-MS and quantify kinetics using Arrhenius plots.
- Statistical tools (e.g., ANOVA) to assess significance of degradation pathways. Include negative controls to distinguish environmental vs. inherent instability .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS data for specific toxicity profiles (e.g., skin/eye irritation thresholds) .
Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition) be addressed?
Methodological Answer:
- Replicate assays under standardized conditions (pH, temperature, buffer composition).
- Dose-response curves to calculate IC₅₀ values and compare with literature.
- Meta-analysis to identify confounding variables (e.g., cell line variability, assay interference). Apply principal contradiction analysis to isolate dominant factors influencing activity .
Basic: What experimental approaches determine key physicochemical properties (e.g., solubility, pKa) when literature data are scarce?
Methodological Answer:
- Solubility : Use shake-flask method with HPLC quantification across solvents (water, DMSO).
- pKa : Potentiometric titration or UV-spectrophotometric titration at varying pH.
- LogP : Octanol-water partitioning followed by LC-MS analysis. Validate methods with reference compounds .
Advanced: What statistical frameworks ensure reproducibility in pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
